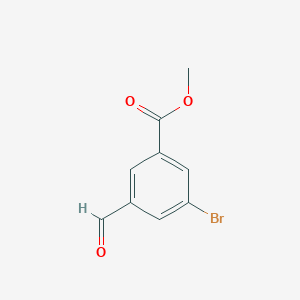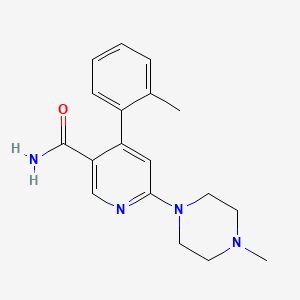
Sodium propan-2-olate
概述
描述
Sodium propan-2-olate, also known as sodium isopropoxide, is an organosodium compound with the chemical formula C₃H₇NaO. It is a colorless liquid that is commonly used as a strong base and nucleophile in organic synthesis. This compound is characterized by its sodium and isopropyl functional groups and is known for its versatility in various chemical reactions .
作用机制
Target of Action
Sodium propan-2-olate, also known as sodium isopropoxide, is a strong base . Its primary targets are acidic protons present in various organic compounds . By abstracting these protons, this compound plays a crucial role in the formation of new chemical bonds .
Mode of Action
This compound interacts with its targets by acting as a base . It abstracts a proton from the acidic site of the target molecule, leading to the formation of a new chemical bond . This interaction results in the generation of a new compound, altering the chemical structure of the original molecule .
Biochemical Pathways
The exact biochemical pathways affected by this compound can vary depending on the specific reaction it is involved in. It is known to act as a catalyst in many reactions, such as the polymerization of butadiene . In these reactions, this compound facilitates the formation of polymers by enabling the addition of monomer units .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the formation of new compounds. By abstracting protons from target molecules, it facilitates the formation of new chemical bonds, leading to the synthesis of new molecules .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its reactivity and stability can be affected by factors such as temperature, pH, and the presence of other chemicals. It is known to be flammable, with a flash point of 12°C , indicating that it should be handled with care in environments with potential ignition sources.
生化分析
Biochemical Properties
Sodium propan-2-olate plays a significant role in biochemical reactions. It is involved in reactions such as the polymerization of butadiene . Furthermore, it acts as a catalyst in the manufacturing of acetone and its derivatives
Molecular Mechanism
It is known to participate in reactions such as polymerization of butadiene . It is also used as a catalyst in the production of acetone and its derivatives
准备方法
Synthetic Routes and Reaction Conditions: Sodium propan-2-olate can be synthesized through the reaction of sodium metal with isopropyl alcohol. The reaction is typically carried out under anhydrous conditions to prevent the formation of sodium hydroxide. The reaction can be represented as follows:
2C3H7OH+2Na→2C3H7ONa+H2
This reaction requires careful handling of sodium metal due to its highly reactive nature .
Industrial Production Methods: In industrial settings, this compound is produced by reacting sodium hydroxide with isopropyl alcohol. This method is preferred due to the availability and lower reactivity of sodium hydroxide compared to sodium metal. The reaction is as follows:
C3H7OH+NaOH→C3H7ONa+H2O
This method is more scalable and safer for large-scale production .
化学反应分析
Types of Reactions: Sodium propan-2-olate undergoes various types of chemical reactions, including:
Substitution Reactions: It acts as a nucleophile in substitution reactions, replacing halides or other leaving groups in organic molecules.
Elimination Reactions: It can induce elimination reactions, leading to the formation of alkenes.
Condensation Reactions: It is used in aldol condensations to form β-hydroxy ketones or aldehydes.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.
Elimination Reactions: Often performed under heated conditions to facilitate the removal of leaving groups.
Condensation Reactions: Conducted in the presence of aldehydes or ketones under basic conditions.
Major Products:
Substitution Reactions: Alkylated products.
Elimination Reactions: Alkenes.
Condensation Reactions: β-hydroxy ketones or aldehydes.
科学研究应用
Sodium propan-2-olate has a wide range of applications in scientific research:
Chemistry: Used as a strong base and nucleophile in organic synthesis, facilitating various reactions such as condensations, eliminations, and alkylations.
Biology: Employed in the synthesis of biologically active compounds and pharmaceutical intermediates.
Medicine: Utilized in the preparation of drugs and other medicinal compounds.
Industry: Acts as a catalyst in the production of biodiesel and other industrial processes.
相似化合物的比较
Sodium ethoxide (C₂H₅ONa): Similar in structure but with an ethyl group instead of an isopropyl group.
Sodium methoxide (CH₃ONa): Contains a methyl group instead of an isopropyl group.
Potassium propan-2-olate (C₃H₇OK): Similar structure but with potassium instead of sodium.
Uniqueness: Sodium propan-2-olate is unique due to its specific reactivity and solubility properties. Compared to sodium ethoxide and sodium methoxide, it offers different steric and electronic effects, making it suitable for specific reactions. Its use as a catalyst in biodiesel production also highlights its industrial significance .
属性
CAS 编号 |
683-60-3 |
|---|---|
分子式 |
C3H8NaO |
分子量 |
83.08 g/mol |
IUPAC 名称 |
sodium;propan-2-olate |
InChI |
InChI=1S/C3H8O.Na/c1-3(2)4;/h3-4H,1-2H3; |
InChI 键 |
AGZVMFHCESVRRI-UHFFFAOYSA-N |
SMILES |
CC(C)[O-].[Na+] |
规范 SMILES |
CC(C)O.[Na] |
Key on ui other cas no. |
683-60-3 |
Pictograms |
Flammable; Corrosive; Irritant; Health Hazard |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does sodium propan-2-olate react with iridium complexes containing carbonyl and phosphine ligands?
A1: this compound acts as a nucleophile, attacking the carbonyl ligand in iridium complexes like trans-[IrCl(CO)L2] (where L represents a bulky tertiary phosphine ligand such as (phenylethynyl)di-t-butylphosphine). This attack leads to the formation of a new chelate complex, where the iridium center is coordinated to both the phosphorus atom of the phosphine ligand and the oxygen atom of the resulting alkoxide group. [1]
Q2: Can you provide an example of a specific reaction and the characterized product?
A2: In a study by Chatt et al., treating trans-[IrCl(CO){PBut2(CCPh)}2] with this compound in propan-2-ol yielded the chelate complex [Ir{C(O)CH2CH2CH3}(CO){PBut2(CCPh)}2]. The structure of this complex was confirmed using various spectroscopic techniques, including infrared, 1H NMR, 31P NMR, and 13C NMR spectroscopy. [1]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Imidazo[1,2-f]phenanthridine](/img/structure/B1589575.png)
![2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one](/img/structure/B1589576.png)


![7-Azabicyclo[4.1.0]heptane, 7-[(4-methylphenyl)sulfonyl]-](/img/structure/B1589580.png)



![(2S,6S)-2,6-Dibenzyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B1589588.png)
